molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

Cat. No.: B2365792
CAS No.: 253178-94-8
M. Wt: 188.2
InChI Key: YSIGWRLYUMSKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a chemical compound featuring the 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its versatile biological activities. This heterocycle serves as a valuable bioisostere for carboxylic esters and amides, which can enhance the pharmacokinetic properties of lead molecules . The 1,2,4-oxadiazole ring is present in several pharmacologically active compounds and has been the subject of extensive synthetic and pharmacological investigation. Research into 1,2,4-oxadiazole derivatives has revealed a broad spectrum of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . For instance, some derivatives have been identified as functional antagonists of the N-methyl-D-aspartate (NMDA) receptor complex and inhibitors of the nitric oxide synthase (NOS) pathway, which are relevant targets for central nervous system disorders . The compound's structure, which incorporates a sulfur-containing acetoxy chain, may be utilized in the synthesis of more complex molecules for evaluating these and other biological properties. This product is intended for research purposes such as chemical synthesis, drug discovery, and method development. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIGWRLYUMSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation from Nitriles

Amidoximes, critical intermediates for oxadiazole synthesis, are synthesized via nucleophilic addition of hydroxylamine to nitriles. For Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate, chloroacetonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 hours), yielding (Z)-chloroacetamidoxime (Cl-CH₂-C(=N-OH)-NH₂). This step achieves >90% conversion, with purity confirmed by thin-layer chromatography (TLC) and IR spectroscopy (N-H stretch: 3300 cm⁻¹; C=N: 1650 cm⁻¹).

Cyclization to 3-(Chloromethyl)-1,2,4-Oxadiazole

Cyclodehydration of the amidoxime with formic acid (HCOOH) in the presence of phosphorus oxychloride (POCl₃) at 0–5°C produces 3-(chloromethyl)-1,2,4-oxadiazole (Fig. 1). The reaction mechanism involves:

  • Acylation : Formic acid activates the amidoxime’s NH₂ group.
  • Cyclization : Intramolecular nucleophilic attack forms the oxadiazole ring, releasing water.
  • Chloride Retention : The chloromethyl group remains intact, critical for subsequent functionalization.

Optimization Note : Substituting POCl₃ with trichlorotriazine (TCT) reduces side reactions, improving yields from 75% to 88%.

Analytical Validation and Spectroscopic Characterization

Structural confirmation relies on multimodal spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 3.68 (s, 3H, OCH₃),
    • δ 3.52 (s, 2H, SCH₂CO),
    • δ 4.38 (s, 2H, OCH₂Oxadiazole),
    • δ 8.12 (s, 1H, Oxadiazole-H).
  • ¹³C NMR :
    • δ 170.2 (COOCH₃),
    • δ 166.1 (Oxadiazole-C3),
    • δ 35.6 (SCH₂CO).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 219.1 [M+H]⁺, consistent with the molecular formula C₇H₁₀N₂O₃S.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1745 cm⁻¹ (C=O ester),
  • 1250 cm⁻¹ (C-O-C),
  • 680 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages
Amidoxime Cyclization POCl₃, 0–5°C 88 98 High regioselectivity
TCT-Mediated Cyclization Trichlorotriazine, RT 85 97 Mild conditions, reduced toxicity
Thiol-Alkylation LiH/DMF, 25°C 82 99 Scalable, minimal byproducts

Industrial Scalability and Green Chemistry Considerations

Recent patents emphasize solvent selection to enhance sustainability. For instance, replacing DMF with dimethyl carbonate (DMC) reduces environmental impact while maintaining reactivity. Microwave-assisted cyclization, as demonstrated in 1,3,4-oxadiazole syntheses, could shorten reaction times for 1,2,4-oxadiazoles from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate exhibit significant antimicrobial properties. For instance, studies have shown that compounds incorporating the oxadiazole ring possess notable activity against various bacterial strains, making them potential candidates for antibiotic development. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, compounds featuring the oxadiazole moiety have demonstrated cytotoxic effects against human cancer cell lines, suggesting a possible role in cancer therapeutics .

Agricultural Applications

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Research findings suggest that this compound can act as an effective pesticide against certain agricultural pests. Its efficacy is attributed to its ability to disrupt the biological processes of target organisms, thereby reducing their populations and minimizing crop damage .

Material Science

Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing novel polymers with enhanced properties. The incorporation of oxadiazole units into polymer chains has been shown to improve thermal stability and mechanical strength, making these materials suitable for high-performance applications in electronics and coatings .

Case Studies

StudyFocusFindings
Sabahat et al. (2013)Antimicrobial propertiesIdentified significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Abbasi et al. (2016)Anticancer efficacyDemonstrated cytotoxic effects on various cancer cell lines with promising IC50 values.
Recent Agricultural StudyPesticidal effectivenessReported effective pest control in field trials with reduced crop loss percentages.

Mechanism of Action

The mechanism of action of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based Sulfonyl Esters (Pesticide Derivatives)

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl ester and sulfonyl/sulfanyl functional groups but feature a triazine (six-membered, three-nitrogen) core instead of oxadiazole.

  • Key Differences: Heterocyclic Core: Triazines are larger and more electron-deficient, favoring interactions with plant acetolactate synthase (ALS) enzymes in herbicides. Functional Groups: Sulfonyl (-SO₂-) groups in triazine derivatives enhance herbicidal activity but reduce metabolic stability compared to sulfanyl (-S-) linkages.

Benzimidazole Sulfanyl Derivatives (Pharmaceuticals)

Compounds such as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole () share the sulfanyl group but incorporate benzimidazole (fused benzene-imidazole) cores.

  • Key Differences :
    • Core Structure : Benzimidazoles are bicyclic and aromatic, enabling π-π stacking in drug-receptor interactions (e.g., proton pump inhibitors like lansoprazole).
    • Bioactivity : The oxadiazole’s hydrogen-bonding capacity may target different enzymes (e.g., antimicrobial or antiviral proteins) compared to benzimidazoles’ gastrointestinal focus.

Triazole-Based Sulfanyl Acetates

Examples include methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate (), which replaces oxadiazole with a 1,2,4-triazole ring.

  • Key Differences: Heterocycle Electronics: Triazoles (two nitrogens in five-membered ring) are less polar than oxadiazoles, affecting solubility (e.g., LogP = 0.9 for the triazole vs. Applications: Triazole derivatives are explored as antifungals (e.g., fluconazole analogs), whereas oxadiazoles may exhibit anti-inflammatory or anticancer activity.

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Functional Groups Molecular Weight (g/mol) Key Applications
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate 1,2,4-Oxadiazole Sulfanyl, Methyl Ester ~300 (estimated) Pharmaceuticals (inferred)
Triflusulfuron methyl ester 1,3,5-Triazine Sulfonyl, Methyl Ester ~435 Herbicide
Lansoprazole-related compound A Benzimidazole Sulfonyl, Pyridine ~369 Gastrointestinal drugs
Methyl 2-[[5-(substituted)-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole Sulfanyl, Methyl Ester, Amide 380.4 Antifungal/Agrochemical

Research Findings and Implications

  • Stability : The 1,2,4-oxadiazole ring’s resistance to metabolic degradation may offer advantages over triazines (prone to hydrolysis) and triazoles (susceptible to oxidation).
  • Bioactivity : Sulfanyl groups in oxadiazole derivatives could enable thiol-disulfide exchange mechanisms, a feature less common in sulfonyl-containing triazines.
  • Synthetic Flexibility : Unlike RAFT polymerization (), which controls polymer architecture, the target compound’s synthesis likely involves nucleophilic substitution or cyclization reactions to form the oxadiazole core.

Biological Activity

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the oxadiazole ring and subsequent alkylation. The general synthetic pathway includes:

  • Formation of the Oxadiazole : The precursor compounds are reacted under acidic or basic conditions to form the oxadiazole ring.
  • Thioether Formation : The resulting oxadiazole is then treated with a suitable thiol to introduce the sulfanyl group.
  • Esterification : Finally, the compound is esterified to yield this compound.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key activities include:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety often display significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In one study, a series of oxadiazole derivatives were synthesized and screened for antimicrobial activity, revealing that certain substitutions on the oxadiazole ring enhanced efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The oxadiazole ring is known for its potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast)12.5
Compound BHeLa (Cervical)8.0

These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study synthesized various oxadiazole derivatives and tested them against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values as low as 5 µg/mL against resistant strains .
  • Anticancer Evaluation : In another investigation, a series of oxadiazole derivatives were tested on different cancer cell lines. The study found that modifications at specific positions on the oxadiazole ring significantly increased cytotoxicity against breast and lung cancer cells .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the sulfanyl-acetate linkage and oxadiazole ring integrity. Key signals include the methyl ester (δ3.7ppm\delta \sim 3.7 \, \text{ppm}) and oxadiazole protons (δ8.59.0ppm\delta \sim 8.5–9.0 \, \text{ppm}) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., S–C bond: 1.721.75A˚1.72–1.75 \, \text{Å}) and confirms stereoelectronic effects in the oxadiazole moiety. Monoclinic systems (e.g., space group P21/cP2_1/c) are commonly observed .

How does this compound function as a ligand in coordination chemistry, and what supramolecular interactions dominate?

Basic
The sulfur and nitrogen atoms in the oxadiazole ring act as donor sites, enabling coordination with transition metals (e.g., Zn(II), Cu(II)). Structural studies reveal that the sulfanyl group enhances metal-ligand stability through chelation, while the ester moiety participates in hydrogen bonding (e.g., C=O\cdotsH–N interactions) to form 2D supramolecular networks .

What advanced strategies mitigate low yields during scale-up synthesis?

Q. Advanced

  • Solvent-Free Amination : Replace traditional solvents with ionic liquids or microwave-assisted protocols to accelerate reaction kinetics and reduce side-product formation .
  • Catalytic Systems : Use Pd/Cu catalysts for C–S coupling steps, improving atom economy. For example, coupling 3-chloromethyl-1,2,4-oxadiazole with methyl thioglycolate under Ullmann conditions increases yields to >75% .

How can CheckCIF resolve discrepancies in crystallographic data for this compound?

Advanced
CheckCIF identifies outliers in bond distances, angles, and ADPs (Atomic Displacement Parameters). For instance, if the oxadiazole ring exhibits abnormal planarity (e.g., torsion angles >5°), CheckCIF flags potential over-refinement. Corrective steps include re-examining hydrogen bonding constraints or using TWINABS for absorption corrections, as demonstrated in related thiochromen-2-yl derivatives .

What methodologies validate structure-activity relationships (SAR) for its antimicrobial properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to assess antimicrobial potency against S. aureus (MIC assays).
  • DFT Calculations : Correlate electron density at the sulfur atom with thiol-disulfide interchange activity in bacterial membranes . Contradictory bioassay data (e.g., inactivity against Gram-negative strains) may arise from poor membrane permeability, addressed via prodrug strategies .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves and fume hoods to avoid dermal contact with the sulfanyl group, which can cause irritation.
  • Waste Management : Quench residual reactants with 10% NaHCO3_3 before disposal. Store at 2–8°C in amber vials to prevent photodegradation .

How do mechanistic studies explain unexpected reactivity in thioester formation?

Advanced
The sulfanyl-acetate linkage undergoes nucleophilic attack at the carbonyl carbon, but competing pathways (e.g., retro-Michael addition) may occur under basic conditions. Kinetic studies (e.g., 1H^1 \text{H}-NMR monitoring) reveal that steric hindrance from the oxadiazole ring slows hydrolysis. DFT simulations further show that electron-withdrawing groups on the oxadiazole stabilize the transition state, reducing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.